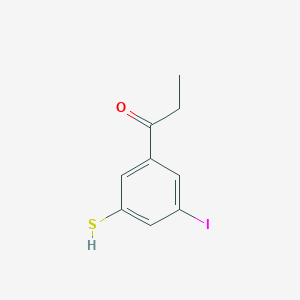

1-(3-Iodo-5-mercaptophenyl)propan-1-one

説明

1-(3-Iodo-5-mercaptophenyl)propan-1-one (CAS: 1806700-20-8) is a substituted propanone derivative featuring a phenyl ring with iodine (at position 3) and a thiol (-SH) group (at position 5). Its molecular formula is C₉H₉IOS, with a molar mass of 292.14 g/mol . Predicted physicochemical properties include a density of 1.712 g/cm³, boiling point of 355.5°C, and a pKa of 5.76, indicating moderate acidity for the thiol group, likely influenced by electron-withdrawing effects from the iodine substituent .

特性

分子式 |

C9H9IOS |

|---|---|

分子量 |

292.14 g/mol |

IUPAC名 |

1-(3-iodo-5-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H9IOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3 |

InChIキー |

MIZVDCCCBMJVRF-UHFFFAOYSA-N |

正規SMILES |

CCC(=O)C1=CC(=CC(=C1)I)S |

製品の起源 |

United States |

準備方法

The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield.

化学反応の分析

1-(3-Iodo-5-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(3-Iodo-5-mercaptophenyl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

作用機序

The mechanism of action of 1-(3-Iodo-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine and mercapto groups play crucial roles in these interactions, facilitating the binding of the compound to its targets and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Halogen-Substituted Derivatives

1-(3-Bromo-phenyl)propan-1-one (CAS: 19829-31-3) Formula: C₉H₉BrO Molar Mass: 213.08 g/mol Key Differences: Replaces iodine with bromine, reducing molar mass and polarizability.

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC) Formula: C₁₀H₁₂FNO Key Differences: Contains a fluorine atom (electron-withdrawing) and a methylamino group on the propanone chain. The amino group confers basicity and CNS activity, as seen in cathinone derivatives .

Hydroxy- and Alkyl-Substituted Derivatives

1-(2,3,4-Trihydroxy-phenyl)propan-1-one (CAS: 22760-98-1)

- Formula : C₉H₁₀O₄

- Molar Mass : 182.18 g/mol

- Key Differences : Three hydroxyl groups enhance polarity and hydrogen-bonding capacity, increasing water solubility compared to the thiol-containing target compound. The absence of halogens reduces molar mass and density .

1-(2,5-Dimethylphenyl)propan-1-one Key Differences: Methyl groups (electron-donating) reduce ketone electrophilicity, contrasting with the electron-withdrawing iodine and thiol in the target compound.

Physicochemical Properties

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Functional Groups |

|---|---|---|---|---|---|

| 1-(3-Iodo-5-mercaptophenyl)propan-1-one | 292.14 | 1.712 | 355.5 | 5.76 | Iodo, Thiol, Ketone |

| 1-(3-Bromo-phenyl)propan-1-one | 213.08 | N/A | N/A | N/A | Bromo, Ketone |

| 1-(2,3,4-Trihydroxy-phenyl)propan-1-one | 182.18 | N/A | N/A | N/A | Trihydroxy, Ketone |

| 4-FMC | 181.21 | N/A | N/A | ~9–10* | Fluoro, Methylamino, Ketone |

*Estimated based on typical amine pKa values .

生物活性

1-(3-Iodo-5-mercaptophenyl)propan-1-one is an organic compound featuring a unique structure that includes a propanone functional group, an iodine atom, and a mercapto group attached to a phenyl ring. Its molecular formula is C₉H₉IOS, with a molecular weight of 292.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.

The presence of the mercapto group in 1-(3-Iodo-5-mercaptophenyl)propan-1-one allows it to interact with various biological targets, including proteins and enzymes. The iodine atom may enhance its binding affinity due to its larger atomic size compared to other halogens, which can affect the compound's reactivity and biological activity.

The biological activity of 1-(3-Iodo-5-mercaptophenyl)propan-1-one primarily stems from its ability to form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activities. This interaction can disrupt normal cellular functions and is being explored for therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that compounds structurally similar to 1-(3-Iodo-5-mercaptophenyl)propan-1-one demonstrate significant antiviral properties against flaviviruses such as Zika and dengue. For instance, modifications in the structure can lead to enhanced inhibitory effects on viral proteases, suggesting a promising avenue for drug development .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in various pathological conditions including cancer. Inhibitors of HO-1 have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy .

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds related to 1-(3-Iodo-5-mercaptophenyl)propan-1-one:

- Antiviral Studies : A series of derivatives were synthesized, revealing that the introduction of bulky groups significantly increased antiviral activity against Zika virus protease (ZVpro). The most potent derivative exhibited an IC₅₀ value of 0.52 μM .

- HO-1 Inhibition : In vitro studies demonstrated that certain derivatives of the compound effectively inhibited HO-1 activity in cancer cell lines, particularly glioblastoma cells (U87MG), showing potential as anticancer agents .

Comparative Analysis

The following table summarizes structural similarities and differences among related compounds:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-mercaptophenyl)propan-1-one | Bromine instead of iodine | Different reactivity due to bromine's size |

| 1-(3-Chloro-4-mercaptophenyl)propan-1-one | Chlorine instead of iodine | Lower electrophilicity compared to iodine |

| 1-(3-Fluoro-4-mercaptophenyl)propan-1-one | Fluorine instead of iodine | Strong electronegativity affects reactivity |

| 1-(2-Iodo-3-mercaptophenyl)propan-2-one | Different position of functional groups | Variations in biological activity due to structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。